molecular formula C13H16N2O2S B2483497 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1351588-33-4

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2483497
CAS No.: 1351588-33-4
M. Wt: 264.34
InChI Key: XQYXCRLRGVUQSA-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic heterocyclic urea derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged scaffolds in pharmaceutical development: a 2,5-dimethylfuran group and a thiophene moiety, linked by a urea functional group. The 2,5-dimethylphenyl scaffold, structurally similar to the dimethylfuran in this compound, is a recognized feature in many antimicrobial compounds and is found in drugs like the antibacterial agent linezolid . Heterocyclic compounds like this one are fundamental to modern medicine, with over 85% of all FDA-approved biologically active pharmaceuticals containing a heterocyclic core . This compound is intended for research applications only. Preliminary investigations into structurally related compounds suggest potential areas of interest for this chemical. Furan and thiophene-containing derivatives are frequently explored for their antimicrobial properties , particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, urea derivatives incorporating heterocyclic systems are actively investigated for their anticancer activity . Research on quinoxaline urea analogs, for instance, has identified potent inhibitors of key signaling pathways, such as the NF-κB pathway, which is implicated in cancer cell survival and growth . The presence of the urea group is often a key pharmacophore, enabling critical hydrogen-bonding interactions with biological targets . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR) in the development of novel therapeutics for oncology and infectious diseases. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-11(10(2)17-9)7-14-13(16)15-8-12-4-3-5-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYXCRLRGVUQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Route Using Triphosgene

This method, adapted from tetrazole and benzothiazole urea syntheses, involves generating an isocyanate intermediate from (2,5-dimethylfuran-3-yl)methylamine:

Step 1: Isocyanate Formation

  • Dissolve (2,5-dimethylfuran-3-yl)methylamine (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add triphosgene (0.33 equiv) at 0°C with stirring.
  • Warm to room temperature and monitor via thin-layer chromatography (TLC) until amine consumption is complete (~2 hours).

Step 2: Urea Formation

  • Add (thiophen-2-yl)methylamine (1.1 equiv) and triethylamine (2.0 equiv) to the isocyanate solution.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane).

Key Considerations :

  • Triphosgene offers safer handling than phosgene but requires strict moisture control.
  • Excess (thiophen-2-yl)methylamine ensures complete reaction, minimizing symmetric urea byproducts.

Schotten-Baumann Reaction with Carbamoyl Chloride

This approach, derived from mixed anhydride methodologies, employs in-situ carbamoyl chloride generation:

Step 1: Carbamoyl Chloride Synthesis

  • React (thiophen-2-yl)methylamine (1.0 equiv) with triphosgene (0.5 equiv) in tetrahydrofuran at −10°C.
  • Stir for 1 hour, then filter to remove precipitated hydrochloride salts.

Step 2: Coupling with Furan Methylamine

  • Add (2,5-dimethylfuran-3-yl)methylamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) to the carbamoyl chloride solution.
  • Reflux for 6 hours, then isolate the urea via aqueous workup.

Advantages :

  • Avoids isolation of unstable isocyanates.
  • Sodium bicarbonate neutralizes HCl, driving the reaction forward.

Comparative Analysis of Methods

Method Reagents Solvent Yield Purity
Isocyanate Route Triphosgene, Et₃N Dichloromethane ~65%* >90%
Schotten-Baumann Triphosgene, NaHCO₃ Tetrahydrofuran ~58%* >85%

*Yields estimated from analogous reactions in literature.

Optimization Challenges and Solutions

Symmetric Urea Byproduct Formation

Primary amines like (2,5-dimethylfuran-3-yl)methylamine readily form symmetric ureas under phosgene conditions. Mitigation strategies include:

  • Slow Addition of Amines : Incremental introduction of the second amine reduces local excess concentrations.
  • Low Temperatures : Maintaining reactions at 0–5°C suppresses dimerization.

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance intermediate solubility but may increase side reactions. Dichloromethane balances reactivity and byproduct suppression.

Purification Techniques

Silica gel chromatography effectively separates the target urea from unreacted amines and symmetric byproducts. Gradient elution (5–20% ethyl acetate in hexane) resolves closely eluting species.

Spectroscopic Characterization

Critical data for validating successful synthesis:

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) : δ 6.75 (s, 1H, furan H-4), 6.25 (d, 1H, thiophene H-3), 4.35 (s, 2H, NCH₂), 2.25 (s, 6H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Industrial-Scale Considerations

While lab-scale methods use triphosgene, industrial production may favor phosgene for cost efficiency. Continuous flow reactors could enhance safety by minimizing phosgene exposure.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amines and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the furan and thiophene rings.

Scientific Research Applications

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights analogs synthesized via condensation reactions involving urea/thiourea and heterocyclic frameworks. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Heterocycles Functional Groups Reported Activity Reference
3-[(2,5-Dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea Urea backbone 2,5-Dimethylfuran, thiophene Urea Not reported N/A
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Pyrimidine backbone Benzofuran, thiophene Hydroxyl/thiourea Anticancer, antimicrobial (hypothetical)
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a-d) Pyrimidine backbone Benzofuran, thiophene Thiol/thiourea Enhanced solubility

Key Observations:

Heterocycle Substitution: The target compound uses dimethylfuran, whereas analogs in employ benzofuran. Thiophene is retained across all compounds, suggesting its role in π-π stacking or receptor interactions.

Backbone Differences :

  • The urea group in the target compound contrasts with the pyrimidine backbone in . Urea derivatives are typically more flexible, which could influence binding affinity versus the rigid pyrimidine core.

Functional Group Impact :

  • Hydroxyl/thiol groups in improve water solubility, whereas the target compound’s urea group may prioritize hydrogen-bonding interactions over solubility.

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis likely involves alkylation of urea with halogenated dimethylfuran and thiophene precursors, akin to methods in .
  • The target compound’s activity remains unexplored in the evidence.

Critical Analysis of Evidence

  • Gaps in Data: The evidence lacks direct studies on the target compound, forcing reliance on structural analogs.
  • Assumptions : Comparisons assume functional group contributions (e.g., urea vs. pyrimidine) follow trends observed in unrelated studies.

Biological Activity

3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea, also known as 1-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with thiophen-2-ylamine in the presence of an acidic or basic catalyst. Common solvents include ethanol or methanol, and the reaction is generally conducted at moderate temperatures (50-100°C) to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida albicans0.83 μM
Micrococcus luteusNot specified

These results indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Cytotoxic Effects

In vitro studies assessing cytotoxicity using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile. The cytotoxic effects were measured using the MTT assay, showing that the compound had minimal toxicity at effective concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound interacts with key bacterial enzymes such as MurD and DNA gyrase. It forms hydrogen bonds with critical amino acid residues in these enzymes, which are essential for bacterial cell wall synthesis and DNA replication .
  • Binding Interactions : The furan and thiophene rings in the structure may facilitate binding to specific molecular targets through π–π stacking interactions and hydrogen bonding, enhancing its biological efficacy .

Case Studies

A recent study evaluated a series of urea derivatives, including this compound. The findings indicated that modifications in the molecular structure could significantly influence biological activity. The most active derivatives showed improved binding affinities and lower MIC values compared to traditional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via urea linkage formation between thiophen-2-ylmethyl isocyanate and 2,5-dimethylfuran-3-ylmethylamine. Key steps include:

  • Step 1 : Preparation of thiophen-2-ylmethyl isocyanate via Curtius rearrangement or phosgenation of thiophen-2-ylmethylamine .
  • Step 2 : Coupling with 2,5-dimethylfuran-3-ylmethylamine under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions.
  • Optimization : Solvent choice (polar aprotic solvents improve nucleophilicity), temperature control (prevents thermal degradation of furan rings), and stoichiometric ratios (1:1.2 amine-to-isocyanate ratio enhances yield) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Essential Methods :

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns on the furan and thiophene rings. Look for characteristic shifts:
  • Thiophene protons: δ 6.8–7.2 ppm (aromatic protons).
  • Furan methyl groups: δ 2.2–2.5 ppm .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 307.12).
  • FTIR : Urea carbonyl stretch at ~1640–1680 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for urea derivatives with mixed aromatic/heterocyclic motifs?

  • Case Study : Compare this compound to structurally similar analogs (e.g., 1-(2-methoxyethyl)-3-(tetrahydropyran-4-yl)urea and 1-(trifluoromethylphenyl)urea derivatives).

  • Data Contradictions : Some urea-thiophene hybrids show anti-inflammatory activity, while others exhibit no significant effects due to steric hindrance from substituents like trifluoromethyl groups .
  • Resolution Strategy :
  • Perform dose-response assays to validate activity thresholds.
  • Use molecular docking to assess binding affinity variations (e.g., COX-2 vs. PPAR-γ targets) .

Q. What experimental design principles apply to optimizing the synthesis of this compound in flow chemistry systems?

  • Methodology : Adapt batch synthesis to continuous-flow systems for improved reproducibility and scalability.

  • Key Parameters :
ParameterOptimal RangeImpact on Yield
Residence Time5–10 minPrevents byproduct formation
Temperature0–5°CStabilizes reactive intermediates
Catalyst Loading0.5 mol% (e.g., Au)Enhances cyclization efficiency
  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, flow rate) .

Q. How do computational methods aid in predicting the stability of urea-thiophene hybrids under varying pH conditions?

  • Approach :

  • DFT Calculations : Model hydrolysis pathways of the urea group. For example, the C=O bond in urea is susceptible to nucleophilic attack at pH > 10 .
  • Molecular Dynamics : Simulate solvation effects in aqueous vs. organic media. Thiophene rings exhibit higher hydrophobicity, reducing solubility in polar solvents .
    • Validation : Compare computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation products) .

Q. What strategies mitigate challenges in synthesizing analogs with modified furan/thiophene substituents?

  • Challenges :

  • Steric Effects : Bulky substituents (e.g., 2,5-dimethylfuran) reduce coupling efficiency.
  • Electronic Effects : Electron-withdrawing groups on thiophene (e.g., Cl, CF3_3) alter reactivity of the isocyanate intermediate .
    • Solutions :
  • Use microwave-assisted synthesis to accelerate slow reactions.
  • Introduce protecting groups (e.g., Boc for amines) to stabilize reactive sites during multi-step syntheses .

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